![molecular formula C19H23N3O2S2 B216410 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide](/img/structure/B216410.png)
4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a piperidine derivative and contains a sulfonamide group. It has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide have been studied extensively. It has been shown to inhibit the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammation. Additionally, it has shown to have minimal toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide in lab experiments include its potential pharmacological properties, low toxicity, and ease of synthesis. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide include investigating its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Novel derivatives of 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide could also be synthesized and studied for their potential pharmacological properties.
Synthesemethoden
The synthesis of 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide involves the reaction of piperidine-1-carbothioamide with benzyl bromide and 4-sulfamoylphenylboronic acid. The reaction is carried out under specific conditions and requires the use of appropriate reagents and solvents.
Wissenschaftliche Forschungsanwendungen
The chemical compound 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide has been studied for its potential use in various scientific fields. It has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties and has shown effectiveness in reducing inflammation in animal models.
Eigenschaften
Produktname |
4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide |
---|---|
Molekularformel |
C19H23N3O2S2 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C19H23N3O2S2/c20-26(23,24)18-8-6-17(7-9-18)21-19(25)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,25)(H2,20,23,24) |
InChI-Schlüssel |
HZQDCAXBBSQDGT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.